An In-Depth Technical Guide to the Chemical Properties and Applications of N-Cbz-D-norvaline
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Cbz-D-norvaline
Introduction: A Unique Building Block in Synthetic Chemistry
N-Cbz-D-norvaline, systematically named (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid, is a non-proteinogenic amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development. It consists of two key components: the unnatural D-enantiomer of norvaline and the N-terminal carboxybenzyl (Cbz or Z) protecting group. Norvaline is an isomer of the more common amino acid valine, differing by its linear propyl side chain.[1] The presence of the D-configuration provides resistance to enzymatic degradation in biological systems, a crucial feature for designing stable peptide-based therapeutics.
The Cbz group is a classic amine protecting group that prevents the nucleophilic amine from participating in unwanted side reactions during chemical transformations, most notably during the carboxyl group activation required for peptide bond formation.[2][3] This guide provides a comprehensive overview of the chemical properties, strategic applications, and field-proven protocols associated with N-Cbz-D-norvaline, offering a foundational resource for its effective use in the laboratory.
Caption: Chemical structure and key functional components of N-Cbz-D-norvaline.
Core Physicochemical Properties
The physical and chemical properties of N-Cbz-D-norvaline dictate its handling, storage, and reactivity. The introduction of the aromatic Cbz group significantly alters the properties from its parent amino acid, D-norvaline. While D-norvaline is a high-melting, water-soluble zwitterion, N-Cbz-D-norvaline is a solid with a much lower melting point and is primarily soluble in organic solvents.[4][5]
| Property | Value | Source |
| CAS Number | 42918-89-8 | [6] |
| Molecular Formula | C₁₃H₁₇NO₄ | [6][7] |
| Molecular Weight | 251.28 g/mol | [7] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥98% | [6][7] |
| Storage | Sealed in a dry, dark place at room temperature. | [6] |
Solubility: Due to the lipophilic benzyl group, N-Cbz-D-norvaline exhibits poor solubility in water. It is, however, readily soluble in a range of organic solvents, including methanol, ethyl acetate (EtOAc), dichloromethane (DCM), and tetrahydrofuran (THF), which are common media for peptide coupling and other organic reactions.[8]
Optical Rotation: The specific rotation is a critical parameter for confirming the enantiomeric purity of the compound. For the parent compound, D-norvaline, a representative value is [α]²⁰/D -24° (c=10 in 5 M HCl).[5] The specific rotation of the Cbz-protected form will differ and is dependent on the solvent and concentration used for measurement. For the closely related compound Cbz-D-valine, a specific rotation of +4° (c=2, acetic acid) has been reported, underscoring the importance of this characterization method.
The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group
In peptide synthesis, the amine of one amino acid must be reversibly blocked or "protected" to prevent it from reacting with the activated carboxyl group of another molecule of the same amino acid, which would lead to uncontrolled polymerization. The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry for this purpose.[2]
Mechanism and Orthogonality: The Cbz group is installed via the reaction of the amino acid's N-terminal amine with benzyl chloroformate, typically under basic conditions (a Schotten-Baumann reaction).[8] Its utility stems from its remarkable stability. It is resistant to the mildly acidic and basic conditions used for the deprotection of other groups (like Boc or various ester groups), making it an "orthogonal" protecting group in complex syntheses.
The primary method for Cbz group removal is catalytic hydrogenolysis. In this process, the molecule is exposed to hydrogen gas in the presence of a palladium-on-carbon catalyst (Pd/C). The reaction cleaves the benzylic C-O bond, liberating the free amine and releasing toluene and carbon dioxide as benign byproducts.[8]
Caption: General workflow for incorporating N-Cbz-D-norvaline into a peptide chain.
Development of Bioactive Molecules and Enzyme Inhibitors
The incorporation of unnatural D-amino acids is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modify the biological activity of peptide-based drugs. D-norvaline derivatives have been used to synthesize compounds with potential antiproliferative and anti-cancer properties. [5]Furthermore, D-amino acid derivatives have been designed as potent enzyme inhibitors, where the stereochemistry is critical for specific interactions within the enzyme's active site. [9]N-Cbz-D-norvaline serves as a key starting material for the multi-step synthesis of these complex target molecules.
Representative Experimental Protocols
The following protocols are provided as a guide for common transformations involving N-Cbz-D-norvaline. They represent self-validating systems based on established chemical principles.
Protocol: Synthesis of N-Cbz-D-norvaline
This protocol describes the N-terminal protection of D-norvaline using benzyl chloroformate.
-
Dissolution: Dissolve D-norvaline (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with vigorous stirring. Cool the reaction vessel to 0 °C in an ice bath.
-
Causality: The base deprotonates the carboxylic acid and ensures the amine is a free nucleophile. The cold temperature helps control the exothermicity of the reaction.
-
-
Addition of Protecting Group: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C. Simultaneously, add a solution of sodium hydroxide (or another base like NaHCO₃) to maintain a basic pH (pH 8-9).
-
Causality: Benzyl chloroformate is the electrophile. Maintaining a basic pH neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the unreacted starting amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer again to 0 °C and carefully acidify with cold, dilute HCl to pH ~2. The N-Cbz-D-norvaline product, being insoluble in acidic water, will precipitate as a solid.
-
Causality: Protonation of the carboxylate renders the molecule neutral and forces it out of the aqueous solution.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to yield a free amine.
-
Preparation: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10% by weight of the substrate) to the solution.
-
Causality: Pd/C is the heterogeneous catalyst that facilitates the cleavage of the C-O benzylic bond. It can be pyrophoric and should be handled with care, often wetted with solvent.
-
-
Hydrogenation: Seal the reaction vessel and purge the atmosphere with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of hydrogen (typically using a balloon or a hydrogenation apparatus) and stir the suspension vigorously.
-
Causality: Vigorous stirring is essential to ensure good contact between the substrate in solution, the solid catalyst, and the hydrogen gas.
-
-
Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite is a fine filter aid that prevents the fine black palladium catalyst from passing through into the filtrate.
-
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the deprotected product.
Conclusion
N-Cbz-D-norvaline is a valuable and versatile chemical reagent. Its core properties—defined by the unnatural D-stereocenter, the linear alkyl side chain, and the robust, yet removable, Cbz protecting group—provide chemists with a specialized building block for constructing peptides and complex organic molecules with tailored biological functions. A thorough understanding of its chemical behavior, particularly the specific conditions required for its protection and deprotection, is paramount for its successful application in research and development. This guide serves as a technical foundation for scientists leveraging N-Cbz-D-norvaline to advance the frontiers of chemical synthesis and drug discovery.
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Showing Compound Norvaline (FDB005441). FooDB. [Link]
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N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. PubMed, NIH. [Link]
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Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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